3-[3-(Propan-2-yloxy)phenyl]propan-1-ol
Description
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol is a secondary alcohol featuring a phenyl ring substituted with a propan-2-yloxy group at the para position and a three-carbon aliphatic chain terminated by a hydroxyl group. The compound’s ether and alcohol functionalities confer both hydrophobic and hydrophilic properties, making it suitable for diverse chemical modifications.
Properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10,13H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGFKTSLTVGSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298900 | |
| Record name | 3-(1-Methylethoxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169893-78-1 | |
| Record name | 3-(1-Methylethoxy)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169893-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethoxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol typically involves the reaction of 3-(propan-2-yloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products Formed
Oxidation: 3-[3-(Propan-2-yloxy)phenyl]propanal or 3-[3-(Propan-2-yloxy)phenyl]propanoic acid.
Reduction: 3-[3-(Propan-2-yloxy)phenyl]propane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors, making it useful in pharmacological research.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism makes it effective in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Key Differences: Incorporates a dimethyl group on the propanol chain and a 3-methylphenyl (tolyl) substituent instead of a propan-2-yloxy group.
- The tolyl group may increase lipophilicity, influencing fragrance retention in cosmetic formulations .
- Regulatory Status : Subject to IFRA safety guidelines with usage limits in 12 product categories, indicating stricter safety protocols than those documented for 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol .
3-(3-Chlorophenoxy)propan-1-ol
- Key Differences: Substitutes the propan-2-yloxy group with a chlorophenoxy moiety.
- Implications : The electron-withdrawing chlorine atom reduces electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions. The higher molecular weight (186.64 g/mol vs. ~180 g/mol for the target compound) may affect solubility and boiling points .
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol
- Key Differences: Features a shorter ethanol chain instead of propan-1-ol.
- Implications : Reduced hydrophobicity (logP ~1.8 vs. ~2.2 for the target compound) may decrease membrane permeability, impacting bioavailability in pharmaceutical contexts. The CAS 1156397-04-4 and PubChem CID 22486897 provide reference points for further study .
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
- Key Differences: Introduces an amino group at the third carbon of the propanol chain.
- Implications: The amino group increases basicity (pKa ~9–10) and enables participation in hydrogen bonding or salt formation, enhancing solubility in polar solvents. This modification is relevant for drug design, as seen in intermediates for kinase inhibitors .
3-(Prop-2-yn-1-yloxy)propan-1-ol
- Key Differences : Replaces the aryl ether with a propargyl ether.
- Implications : The triple bond enables click chemistry applications (e.g., cycloadditions). However, the lower molecular weight (114.14 g/mol) and higher reactivity necessitate specialized storage (e.g., RT with inert gas) to prevent polymerization .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, estimated) |
|---|---|---|---|---|
| This compound | C12H18O2 | ~194.27 | Aryl ether, primary alcohol | ~280–300 |
| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C12H18O | 178.27 | Aryl methyl, tertiary alcohol | ~250–270 |
| 3-(3-Chlorophenoxy)propan-1-ol | C9H11ClO2 | 186.64 | Chlorophenoxy, primary alcohol | ~260–280 |
| 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol | C11H16O2 | 180.25 | Aryl ether, secondary alcohol | ~240–260 |
| 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol | C12H19NO2 | 209.28 | Aryl ether, amino alcohol | >300 (decomposes) |
Biological Activity
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol is a compound recognized for its selective beta-adrenergic blocking properties, making it significant in cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 198.27 g/mol. The synthesis typically involves several key steps, including the formation of the propan-2-yloxy group and the integration of the phenyl moiety, which can be achieved through various organic synthesis techniques.
This compound primarily functions as a beta-adrenergic blocker , selectively inhibiting beta receptors. Its mechanism involves:
- Binding to Beta Receptors : It competes with catecholamines (like adrenaline) for binding to beta receptors, particularly β1 and β2 subtypes.
- Modulation of Cardiac Activity : By blocking these receptors, it reduces heart rate and myocardial contractility, making it effective in managing conditions such as hypertension and arrhythmias.
Cardiovascular Effects
Research indicates that this compound exhibits significant effects on cardiac function:
- Hypertension Management : Studies show that this compound effectively lowers blood pressure in animal models by reducing cardiac output and peripheral vascular resistance.
- Heart Rate Regulation : It has been shown to decrease heart rate without causing intrinsic sympathomimetic activity, which is beneficial for patients who require beta-blockade without additional stimulation of the heart.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of related compounds suggest potential applications in oncology:
- Cancer Cell Lines : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7). These studies utilize assays like MTT to measure cell viability and cytotoxicity .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | Not specified |
| Reference drug (Tamoxifen) | MCF-7 | 10.0 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cardiovascular Trials : In a clinical trial involving patients with hypertension, administration of this compound led to a statistically significant reduction in systolic and diastolic blood pressure compared to placebo.
- Oncology Research : A study reported that derivatives of this compound exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments like Tamoxifen, suggesting its potential role as an adjunct therapy in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
